molecular formula C12H11ClN2O B3056079 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- CAS No. 68827-40-7

1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)-

Cat. No.: B3056079
CAS No.: 68827-40-7
M. Wt: 234.68 g/mol
InChI Key: SCAUOTJMDXPTOZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazole family, a heterocyclic scaffold widely utilized in pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity. The target molecule features a pyrazole ring substituted at position 1 with a phenylmethyl (benzyl) group, a methyl group at position 3, a chlorine atom at position 5, and a carboxaldehyde moiety at position 3. The benzyl group enhances lipophilicity, while the carboxaldehyde provides a reactive site for further derivatization, such as Schiff base formation . highlights its application in synthesizing biopolymeric Schiff bases with chitosan, demonstrating antifungal activity against Aspergillus niger and Penicillium species .

Properties

IUPAC Name

1-benzyl-5-chloro-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-9-11(8-16)12(13)15(14-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAUOTJMDXPTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368658
Record name T0517-6127
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68827-40-7
Record name T0517-6127
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with thiolates, azides, and amines, forming stable complexes through cyclocondensation reactions. These interactions are essential for the synthesis of new pyrazole derivatives, which are valuable in pharmaceutical and agricultural applications.

Cellular Effects

The effects of 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the growth of certain tumor cell lines, indicating its potential as an anticancer agent. Additionally, it has been observed to affect the expression of specific genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties.

Molecular Mechanism

At the molecular level, 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- exerts its effects through various mechanisms. It binds to specific biomolecules, altering their structure and function. For example, this compound can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

The temporal effects of 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or reactive chemicals. Long-term studies have shown that its effects on cellular function can persist for extended periods, indicating its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- vary with different dosages. At low doses, it exhibits beneficial effects such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic transformations can influence the compound’s biological activity and toxicity. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into cells via active transport mechanisms and distributed to various organelles where it exerts its biological effects.

Subcellular Localization

The subcellular localization of 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)- (CAS No. 947-95-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C11H9ClN2O, with a molecular weight of approximately 220.66 g/mol. The compound features a pyrazole ring substituted with a chloro group and a phenylmethyl group, contributing to its unique biological activity.

PropertyValue
Molecular FormulaC11H9ClN2O
Molecular Weight220.66 g/mol
Melting Point145-148 °C
Boiling PointNot specified
DensityNot specified
Topological Polar Surface Area34.9 Ų

Synthesis

The synthesis of 5-chloro-3-methyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde can be achieved through various methods, including the Vilsmeier-Haack reaction and Knoevenagel condensation. These reactions typically involve starting materials such as 3-methyl-1-phenyl-1H-pyrazol-5(4)-one and ethylcyanoacetate, leading to the formation of desired pyrazole derivatives.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties. For instance, synthesized hydrazone derivatives have been evaluated for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ). Compounds derived from 5-chloro-3-methyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde demonstrated significant protective effects in these models, suggesting potential for treating epilepsy .

Anti-inflammatory and Analgesic Effects

Studies have reported that pyrazole derivatives possess anti-inflammatory and analgesic activities. Specifically, compounds synthesized from this base structure were tested for their ability to alleviate pain in animal models using the tail flick test and carrageenan-induced paw edema assessments. These studies indicated promising results in reducing inflammation and pain responses, which may lead to new therapeutic agents for inflammatory diseases .

Antitumor Activity

The compound has also shown potential as an antitumor agent. Pyrazole derivatives have been evaluated for cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influence the cytotoxic properties of these compounds. Some derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating their potential as anticancer agents .

Case Studies

  • Anticonvulsant Evaluation : A study involving the synthesis of hydrazone derivatives from 5-chloro-3-methyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde demonstrated significant anticonvulsant activity in animal models, particularly against MES-induced seizures.
  • Anti-inflammatory Testing : Derivatives were tested for anti-inflammatory effects using carrageenan-induced paw edema models, showing a marked reduction in edema compared to control groups.
  • Cytotoxicity Assessment : Various pyrazole derivatives were screened against human cancer cell lines (e.g., HT-29 colon cancer cells), revealing several compounds with potent cytotoxic effects, warranting further investigation into their mechanisms of action.

Comparison with Similar Compounds

Substituent Variations at Position 1

  • Target Compound : 1-(Phenylmethyl) group (benzyl).
    • The benzyl substituent balances lipophilicity and steric bulk, facilitating interactions in biological systems .
  • This derivative is commercially discontinued, possibly due to synthetic complexity or stability issues .
  • Analog 2 : 1-Phenyl ()
    • 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carboxaldehyde () replaces benzyl with a phenyl group, simplifying the structure but reducing steric hindrance. Its molecular weight (248.71 g/mol) is lower than the target compound, likely improving metabolic clearance .

Substituent Variations at Position 5

  • Target Compound : 5-Chloro.
    • The electron-withdrawing chlorine atom stabilizes the pyrazole ring and directs electrophilic substitution reactions .
  • Analog 3: 5-Phenoxy () 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carboxaldehyde replaces chlorine with phenoxy, introducing an electron-rich aromatic system. This increases steric bulk and alters dihedral angles (73.67° between pyrazole and phenyl rings), which may influence crystallinity and intermolecular interactions .

Functional Group Variations at Position 4

  • Target Compound : Carboxaldehyde.
    • The aldehyde group enables condensation reactions, as seen in its use for chitosan-based Schiff bases .
  • Analog 4: Methoxyimino Methyl Group () Methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate replaces the aldehyde with a methoxyimino methyl group and adds a methyl ester. This increases molecular weight (293.71 g/mol) and lipophilicity, favoring membrane permeability .

Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₂H₁₁ClN₂O 234.68 1-Benzyl, 3-Me, 5-Cl
1-Naphthalenylmethyl Analog C₁₇H₁₅ClN₂O 298.77 1-Naphthalenylmethyl
5-Phenoxy Analog () C₁₈H₁₅N₂O₂ 291.32 5-Phenoxy, 1-Phenyl
Methoxyimino Methyl Analog C₁₃H₁₂ClN₃O₃ 293.71 4-Methoxyimino, 3-COOCH₃

Preparation Methods

Key Synthetic Strategies

Vilsmeier-Haack Formylation of Pyrazolone Precursors

The Vilsmeier-Haack reaction is a cornerstone for introducing the aldehyde group at position 4. This method involves treating 3-methyl-1-phenylpyrazol-5(4H)-one with a Vilsmeier reagent (POCl₃/DMF):

Procedure :

  • Reagent Preparation : POCl₃ (3 equiv) is added to DMF at 0°C to form the active chloroiminium intermediate.
  • Formylation : The pyrazolone precursor is added, and the mixture is heated to 80°C for 6–8 hours.
  • Quenching and Isolation : The reaction is quenched with ice-water, and the product is extracted using dichloromethane.

Yield : 60–75%.
Key Advantage : Direct introduction of the formyl group without requiring protective groups.

Chlorination via Phosphorus Oxychloride

Chlorination at position 5 is achieved using POCl₃ under controlled conditions:

Procedure :

  • Reaction Setup : 3-methyl-1-phenylpyrazole-4-carboxaldehyde (1 equiv) is suspended in POCl₃ (5 equiv).
  • Heating : The mixture is refluxed at 110°C for 2–3 hours.
  • Workup : Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with NaHCO₃.

Yield : 85–90%.
Mechanistic Insight : POCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating electrophilic substitution.

One-Pot Synthesis from Hydrazine Derivatives

A modular approach combines cyclization and functionalization steps:

Steps :

  • Condensation : Benzylhydrazine reacts with ethyl acetoacetate to form a hydrazone intermediate.
  • Cyclization : The hydrazone undergoes acid-catalyzed cyclization (H₂SO₄, 60°C) to yield the pyrazole core.
  • Oxidation : Manganese dioxide (MnO₂) in acetone oxidizes the hydroxymethyl group to a formyl group at position 4.

Yield : 50–55% for the oxidation step.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Reported Methods
Method Starting Material Key Reagent Yield (%) Purity (%)
Vilsmeier-Haack 3-methyl-1-phenylpyrazolone POCl₃/DMF 70 98
POCl₃ Chlorination Pyrazole-4-carboxaldehyde POCl₃ 88 95
MnO₂ Oxidation Pyrazol-4-ylmethanol MnO₂ 52 90

Trade-offs :

  • The Vilsmeier-Haack method offers high regioselectivity but requires harsh conditions.
  • MnO₂ oxidation is milder but suffers from moderate yields due to overoxidation side reactions.

Mechanistic Considerations

Electrophilic Aromatic Substitution in Chlorination

The chloro substituent is introduced via electrophilic attack at position 5, favored by the electron-donating methyl group at position 3. POCl₃ generates Cl⁺ ions, which are directed to the para position relative to the methyl group.

Oxidative Pathways for Aldehyde Formation

MnO₂ oxidizes primary alcohols to aldehydes via a single-electron transfer (SET) mechanism. In acetone, the solvent stabilizes the transition state, preventing further oxidation to carboxylic acids.

Recent Innovations and Catalytic Approaches

Iodine-Catalyzed Cyclization

A 2022 study reported iodine (20 mol%) as a catalyst for constructing pyrazole rings from aldehyde hydrazones and electron-deficient olefins. While this method achieves a 35% yield, optimizing oxidants (e.g., benzoyl peroxide) increases yields to 81%.

Copper-Catalyzed Aerobic Oxidation

Copper(II) acetate catalyzes the oxidation of pyrazol-4-ylmethanol to the carboxaldehyde under oxygen atmosphere. This green chemistry approach avoids stoichiometric oxidants but requires stringent temperature control (40–50°C).

Q & A

Q. What are the standard synthetic routes for 5-chloro-3-methyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde?

The compound is commonly synthesized via the Vilsmeier-Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with a chlorinating agent (e.g., POCl₃) and a formylating reagent (e.g., DMF) under controlled conditions . An alternative method involves nucleophilic substitution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with phenol in dimethyl sulfoxide (DMSO) using potassium hydroxide as a base, followed by recrystallization from ethanol .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography is the primary method for structural determination. The pyrazole ring is planar, with dihedral angles between the central ring and substituent phenyl groups (e.g., 73.67° and 45.99° for phenol-derived derivatives). Weak C–H···π interactions stabilize the crystal lattice, and bond lengths/angles align with typical pyrazole derivatives . Refinement involves riding models for hydrogen atoms, with displacement parameters set to 1.2–1.5 times their parent atoms .

Q. What spectroscopic techniques are used to confirm its purity and structure?

Elemental analysis, IR (to confirm aldehyde C=O stretch ~1700 cm⁻¹), and NMR (¹H/¹³C) are standard. For example, the aldehyde proton typically appears as a singlet near δ 10 ppm in ¹H NMR. Mass spectrometry (MS) confirms molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. What challenges arise in synthesizing derivatives via nucleophilic substitution at the aldehyde group?

The aldehyde group’s reactivity can lead to side reactions, such as over-oxidation or dimerization. For instance, condensation with hydrazides requires precise stoichiometry and catalytic conditions (e.g., acetic acid or triethylamine) to avoid competing imine formation . Steric hindrance from the phenylmethyl group may also reduce yields, necessitating optimized solvent systems (e.g., ethanol/DMF mixtures) .

Q. How do electronic effects of substituents influence the compound’s reactivity in heterocyclic synthesis?

Electron-withdrawing groups (e.g., Cl) at the 5-position enhance the electrophilicity of the aldehyde, facilitating condensations with nucleophiles like cyanoacetohydrazide to form pyrazolo[1,2-b]phthalazines . Conversely, electron-donating groups (e.g., methyl) at the 3-position stabilize intermediates during cyclocondensation reactions, as seen in pyrimidine derivative synthesis .

Q. How can data contradictions in pharmacological activity studies be resolved?

Discrepancies in bioactivity (e.g., anticonvulsant efficacy in MES vs. subcutaneous pentylenetetrazol models) may arise from differences in metabolic stability or blood-brain barrier penetration. Comparative pharmacokinetic studies and molecular docking (to assess target binding) are recommended to clarify mechanisms .

Q. What strategies optimize reaction conditions for synthesizing pyrazole-substituted heterocycles?

Solvent-free conditions with ionic catalysts (e.g., [Bu₃NH][HSO₄]) improve yields in multicomponent reactions, reducing side products . For example, pyrazolo[1,2-b]phthalazines are synthesized efficiently under such conditions, achieving >80% yield via one-pot reactions .

Methodological Considerations

  • Experimental Design for Derivative Synthesis :

    • Use fractional factorial designs to screen variables (temperature, solvent, catalyst).
    • Monitor reactions via TLC/HPLC to isolate intermediates and minimize byproducts .
  • Data Analysis in Structural Studies :

    • Compare experimental XRD data with computational models (e.g., DFT) to validate bond geometries and intermolecular interactions .
  • Troubleshooting Low Yields :

    • Introduce protecting groups (e.g., acetal formation) for the aldehyde during multistep syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-(phenylmethyl)-
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